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Compound of Interest

Compound Name: Allylescaline hydrochloride

Cat. No.: B591799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
Allylescaline hydrochloride. Due to the limited public availability of complete, raw
spectroscopic data for this specific compound, this document synthesizes information from
various sources, including analogous compounds and general principles of spectroscopic
analysis for phenethylamines. All quantitative data found is presented in structured tables, and
detailed experimental protocols, where available, are provided.

Chemical and Physical Properties

Property Value Source

3,5-dimethoxy-4-(2-propen-1-
Chemical Name yloxy)-benzeneethanamine, [1]

monohydrochloride

CAS Number 39201-76-8 [1][2]
Molecular Formula C13H19NO3 « HCI [1]
Molecular Weight 273.8 g/mol [1]
Formulation Crystalline solid [1]

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b591799?utm_src=pdf-interest
https://www.benchchem.com/product/b591799?utm_src=pdf-body
https://www.caymanchem.com/product/9001982/allylescaline-hydrochloride
https://www.caymanchem.com/product/9001982/allylescaline-hydrochloride
https://www.scbt.com/p/allylescaline-hydrochloride-39201-76-8
https://www.caymanchem.com/product/9001982/allylescaline-hydrochloride
https://www.caymanchem.com/product/9001982/allylescaline-hydrochloride
https://www.caymanchem.com/product/9001982/allylescaline-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific *H and 3C NMR data for Allylescaline hydrochloride are not readily available in the

public domain. However, based on the structure of the molecule, the following table outlines the

expected chemical shifts.

Table 1: Predicted *H NMR Chemical Shifts for Allylescaline Hydrochloride

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Ar-H 6.5-7.0 s

=CH- 58-6.2 m

=CH: 50-54 m

O-CHz2- (allyl) 4.4-4.6 d

O-CHs 3.7-3.9 S

Ar-CHz- 28-3.2 t

-CHz2-NHs+ 3.0-34 t

-NHsz* 7.5-8.5 brs

Table 2: Predicted 3C NMR Chemical Shifts for Allylescaline Hydrochloride
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Carbon Predicted Chemical Shift (ppm)
C-O (aromaitic) 145 - 155

C-N (aromatic) 130 - 140

CH (aromatic) 100 - 110

=CH- 130 - 135

=CH> 115-120

O-CH:- (allyl) 68 - 72

O-CHs 55 - 60

Ar-CHa- 30-35

-CH2-NHs+ 40 - 45

Infrared (IR) Spectroscopy

A specific IR spectrum for Allylescaline hydrochloride is not publicly available. The following

table summarizes the expected characteristic absorption bands based on the functional groups

present in the molecule.

Table 3: Predicted IR Absorption Bands for Allylescaline Hydrochloride

Expected Wavenumber

Functional Group Vibration
(cm™)

N-H (amine salt) Stretch 2800 - 3200 (broad)
C-H (aromatic) Stretch 3000 - 3100

C-H (aliphatic) Stretch 2850 - 3000

C=C (aromaitic) Stretch 1580 - 1620

C=C (alkene) Stretch 1640 - 1680

C-O (ether) Stretch 1000 - 1300

N-H (amine salt) Bend 1500 - 1600
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Mass Spectrometry (MS)

While a specific mass spectrum for Allylescaline hydrochloride is not publicly available, GC-
MS data for the freebase form is mentioned in several databases.[3][4] The fragmentation
pattern would be influenced by the phenethylamine backbone and the substituents.

Table 4: Predicted Mass Spectrometry Data for Allylescaline (Freebase)

Parameter Value

Molecular lon (M%) m/z 237

] Expected fragments from benzylic cleavage and
Major Fragment lons
loss of the allyl group.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Allylescaline hydrochloride
are not published. However, the following are general methodologies commonly employed for
the analysis of phenethylamine compounds.

NMR Spectroscopy

o Sample Preparation: A sample of Allylescaline hydrochloride would be dissolved in a
suitable deuterated solvent, such as deuterium oxide (D20) or methanol-da.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to
acquire *H and 13C spectra.

o Data Acquisition: Standard pulse sequences would be used for both *H and 3C NMR. For
13C NMR, proton decoupling is typically employed.

IR Spectroscopy

o Sample Preparation: As a solid, Allylescaline hydrochloride would typically be prepared as
a KBr (potassium bromide) pellet or as a mull in an oil such as Nujol.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
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» Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically
4000 - 400 cm™?).

Mass Spectrometry (GC-MS)

o Sample Preparation: For GC-MS analysis of the freebase, a solution of Allylescaline
hydrochloride would be basified and extracted with an organic solvent. Derivatization with
an agent like trifluoroacetic anhydride (TFAA) is a common practice for improving the
chromatographic properties of phenethylamines.

¢ Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) would be
used.

» Data Acquisition: The sample would be injected into the GC, where it is vaporized and
separated on a capillary column. The separated components then enter the mass
spectrometer, where they are ionized (typically by electron ionization) and fragmented. The
mass-to-charge ratio of the fragments is then measured.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like Allylescaline hydrochloride.
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Data Analysis & Interpretation
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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